4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate
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Overview
Description
4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, combines the benzimidazole moiety with a chlorobenzoate group, which may enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate can be achieved through a one-pot condensation reaction. This involves the reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid . The product is then characterized using techniques such as FTIR, 1H NMR, and 13C NMR .
Another method involves the microwave-assisted synthesis of 4-(1H-benzimidazol-2-yl)aniline, which is then reacted with 4-chlorobenzoic acid to form the desired compound . This method uses polyphosphoric acid (PPA) as a cyclodehydrating agent and involves heating the mixture at specific irradiation power .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitro group (if present) to an amine group.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom on the benzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity . This compound may also intercalate into DNA, disrupting its function and leading to cell death . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Similar in structure but lacks the chlorobenzoate group.
4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate: Another derivative with a diphenyl group instead of the benzimidazole moiety.
Uniqueness
4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate is unique due to the presence of both the benzimidazole and chlorobenzoate groups, which may enhance its biological activity and stability compared to similar compounds
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)phenyl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-15-9-5-14(6-10-15)20(24)25-16-11-7-13(8-12-16)19-22-17-3-1-2-4-18(17)23-19/h1-12H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDWTAFENCKWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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